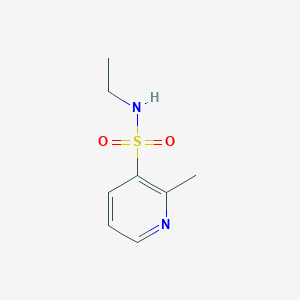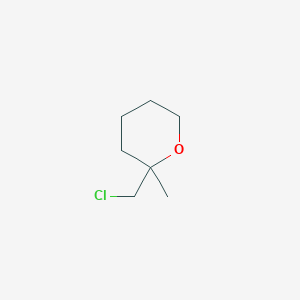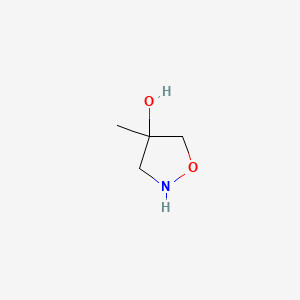
N-Ethyl-2-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methylpyridine-3-sulfonamide typically involves the sulfonation of 2-methylpyridine followed by the introduction of an ethyl group. One common method involves the reaction of 2-methylpyridine with chlorosulfonic acid to form 2-methylpyridine-3-sulfonyl chloride. This intermediate is then reacted with ethylamine to yield this compound. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Ethyl-2-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-methylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpyridine-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
2-Methylpyridine-3-sulfonamide: Lacks the ethyl group, affecting its reactivity and applications.
N-Ethylpyridine-2-sulfonamide: Similar but with the sulfonamide group at a different position on the pyridine ring.
Uniqueness
N-Ethyl-2-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
N-ethyl-2-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-5-4-6-9-7(8)2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
RAGKQBVDUCEFEK-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(N=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)

![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)


![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)

![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)





![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
